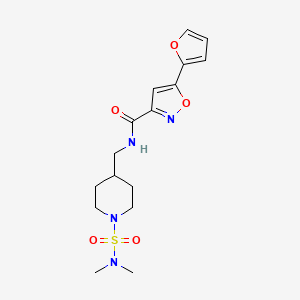
N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C16H22N4O5S and its molecular weight is 382.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide is a complex organic compound with potential therapeutic applications. Its unique structure, featuring a piperidine ring and an isoxazole moiety, suggests diverse biological activities, particularly in the context of cancer and inflammatory diseases. This article reviews the biological activity of this compound, drawing from various research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H22N4O5S with a molecular weight of approximately 382.44 g/mol. The compound's structure includes functional groups that are known to interact with biological targets, enhancing its potential efficacy in therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₂N₄O₅S |
| Molecular Weight | 382.44 g/mol |
| IUPAC Name | N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-5-(furan-2-yl)-1,2-isoxazole-3-carboxamide |
Antitumor Effects
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of isoxazole have been shown to inhibit hypoxia-inducible factor (HIF) pathways, which are critical in tumor growth and survival under hypoxic conditions. One study reported an IC50 value of 24 nM for a related compound in cell-based assays, suggesting strong antitumor potential .
The mechanism through which this compound exerts its biological effects may involve the inhibition of key signaling pathways associated with cancer progression. Specifically, compounds with similar structures have been found to modulate pathways involving nuclear factor kappa B (NFκB) and cyclin-dependent kinases (CDKs), both of which are implicated in cancer cell proliferation and survival.
Study on HIF Inhibition
In a notable study, researchers synthesized various benzo[d]isoxazole derivatives and tested their ability to inhibit HIF activity using a dual-luciferase assay. The most potent compounds demonstrated a concentration-dependent reduction in HIF target gene expression under hypoxic conditions, highlighting the potential for this compound to function similarly .
In Vitro Assays
In vitro assays using human cancer cell lines have been conducted to assess the cytotoxicity and selectivity of the compound. These studies typically involve evaluating cell viability post-treatment with varying concentrations of the compound, revealing its potential as a selective anticancer agent while minimizing off-target effects .
Safety and Toxicology
While the therapeutic potential is promising, safety assessments are crucial. Initial toxicological evaluations suggest that compounds in this class may exhibit acceptable safety profiles; however, comprehensive studies are required to fully elucidate any adverse effects or toxicity associated with long-term use.
Propiedades
IUPAC Name |
N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O5S/c1-19(2)26(22,23)20-7-5-12(6-8-20)11-17-16(21)13-10-15(25-18-13)14-4-3-9-24-14/h3-4,9-10,12H,5-8,11H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLVMKOGFCEBQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C2=NOC(=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














